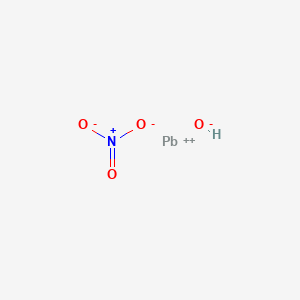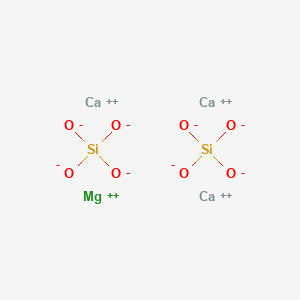
Lead hydroxide nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead hydroxide nitrate is an inorganic compound with the chemical formula Pb(OH)NO3 It is a basic lead nitrate that forms as a white precipitate when lead nitrate reacts with hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead hydroxide nitrate can be synthesized through the reaction of lead nitrate with a hydroxide source. A common laboratory method involves adding sodium hydroxide to a solution of lead nitrate. The reaction proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{2 NaOH} \rightarrow \text{Pb(OH)NO}_3 + \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by controlling the pH and concentration of reactants to ensure the formation of the desired compound. The process typically involves the careful addition of a hydroxide solution to a lead nitrate solution under controlled conditions to precipitate this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lead hydroxide nitrate undergoes various chemical reactions, including:
Precipitation Reactions: Formation of this compound from lead nitrate and hydroxide ions.
Complexation Reactions: Interaction with excess hydroxide ions to form soluble complexes.
Common Reagents and Conditions:
Hydroxide Ions: Sodium hydroxide or potassium hydroxide solutions are commonly used to precipitate this compound.
Acidic Conditions: this compound can dissolve in acidic solutions, forming lead ions and nitrate ions.
Major Products Formed:
This compound: The primary product of the reaction between lead nitrate and hydroxide ions.
Sodium Nitrate: A byproduct when sodium hydroxide is used as the hydroxide source.
Applications De Recherche Scientifique
Lead hydroxide nitrate has several applications in scientific research and industry:
Environmental Science: Used in the treatment of wastewater to remove lead and nitrate contaminants through precipitation processes.
Analytical Chemistry: Employed in qualitative analysis to detect the presence of lead ions in solutions.
Industrial Processes: Utilized in the production of lead-based compounds and materials.
Mécanisme D'action
The mechanism by which lead hydroxide nitrate exerts its effects involves the formation of insoluble precipitates that can adsorb and remove contaminants from solutions. The compound interacts with hydroxide ions to form stable complexes, which can then be separated from the solution through filtration or sedimentation .
Comparaison Avec Des Composés Similaires
Lead Hydroxide (Pb(OH)2): Formed by the reaction of lead nitrate with a small amount of hydroxide ions.
Lead Chloride (PbCl2): Formed by the reaction of lead nitrate with chloride ions.
Lead Iodide (PbI2): Formed by the reaction of lead nitrate with iodide ions.
Lead Sulfate (PbSO4): Formed by the reaction of lead nitrate with sulfate ions.
Uniqueness: Lead hydroxide nitrate is unique due to its ability to form stable complexes with hydroxide ions, making it effective in removing lead and nitrate contaminants from solutions. Its specific chemical properties and reactivity distinguish it from other lead compounds, which may not exhibit the same level of stability or effectiveness in similar applications.
Propriétés
Numéro CAS |
12268-84-7 |
|---|---|
Formule moléculaire |
HNO4Pb |
Poids moléculaire |
286.211 |
Nom IUPAC |
lead(2+);hydroxide;nitrate |
InChI |
InChI=1S/NO3.H2O.Pb/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |
Clé InChI |
UITIGCZPKSMPAB-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])[O-].[OH-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/new.no-structure.jpg)









![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)

